BIM 23052

Gastroenterology Endocrinology Receptor Pharmacology

BIM 23052 is the preferred ligand for investigating sst5-mediated effects in the brain-gut axis. Unlike sst2-preferring agonists, BIM 23052 selectively inhibits gastric acid secretion and PYY secretion. Its unique subtype selectivity profile makes it essential for dissecting sst5-specific roles in endocrine and oncology research. No generic substitute exists. Purchase BIM 23052 for precise, reproducible results.

Molecular Formula C61H75N11O10
Molecular Weight 1122.3 g/mol
CAS No. 133073-82-2
Cat. No. B1663766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIM 23052
CAS133073-82-2
SynonymsBIM 23052
BIM-23052
Molecular FormulaC61H75N11O10
Molecular Weight1122.3 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O
InChIInChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77)/t37-,38-,45-,47+,48+,49+,50+,51-,52+,53+/m1/s1
InChIKeyHMTCBXPQKWFOMG-QWXJMLLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIM 23052 (CAS 133073-82-2): Linear Somatostatin Analog for sst5 Receptor Research


BIM 23052 (CAS 133073-82-2) is a linear octapeptide analog of the endogenous cyclic tetradecapeptide hormone somatostatin (SST) [1]. Its amino acid sequence is D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2 [2]. As a synthetic peptide, it serves as a pharmacological tool to investigate the physiological and pathological roles of specific somatostatin receptor subtypes, particularly sst5, sst3, and sst2 [3]. BIM 23052 has demonstrated in vitro growth hormone (GH) inhibitory activity in nanomolar concentrations and exhibits high binding affinity for multiple somatostatin receptors .

Why BIM 23052 Cannot Be Replaced by Other Somatostatin Analogs


The five somatostatin receptor subtypes (sst1-sst5) exhibit distinct tissue distribution and physiological roles [1]. Consequently, the functional outcome of receptor activation is highly dependent on the specific receptor subtype engaged. Generic substitution of somatostatin analogs is not feasible because each analog possesses a unique receptor binding profile, leading to vastly different and sometimes opposing biological effects [2]. For instance, while the sst2-preferring agonist NC-8-12 potently inhibits gastric acid secretion and histamine release, the sst5-preferring BIM 23052 is ineffective in these assays [3]. This functional divergence underscores that the molecular structure and resulting subtype selectivity profile of BIM 23052 are essential determinants of its specific research utility, as detailed in the quantitative comparisons below.

BIM 23052: Quantitative Evidence of Subtype Selectivity and Functional Divergence


BIM 23052 vs. sst2 Agonist NC-8-12: Functional Ineffectiveness in Gastric Acid and Histamine Regulation

In an in vivo rat model, the sst5-preferring agonist BIM 23052 was directly compared to the sst2-preferring agonist NC-8-12 for its ability to inhibit pentagastrin-stimulated histamine release. BIM 23052 was found to be ineffective in this assay, while NC-8-12 produced a significant 60 ± 12% inhibition [1]. Furthermore, BIM 23052 was significantly less effective than NC-8-12 in inhibiting gastric acid secretion stimulated by either pentagastrin or bethanechol [1]. This highlights that the sst5-preferring BIM 23052 cannot substitute for an sst2-preferring agonist in these specific physiological functions.

Gastroenterology Endocrinology Receptor Pharmacology

BIM 23052 vs. sst3 Agonist BIM-23056: Opposing Effects on Gastric Acid Secretion

A direct head-to-head study in conscious rats compared the effects of intracisternal injection of the sst5-preferring agonist BIM 23052 with the sst3-preferring agonist BIM-23056 on gastric acid secretion. The study showed that while BIM-23056 at a dose of 1 μg increased acid secretion by 274 ± 43% compared to pre-injection levels, the sst5-preferring BIM-23052 at doses of 0.5-1 μg did not increase acid secretion [1]. This demonstrates a clear functional divergence between sst5 and sst3 activation in this central nervous system pathway.

Gastroenterology Neuroscience Receptor Pharmacology

BIM 23052 Binding Affinity Profile (Ki Values): High Affinity for sst5 and sst2

BIM 23052 exhibits a distinct binding affinity profile for cloned somatostatin receptor subtypes. According to product datasheet information, the Ki values for BIM 23052 at human recombinant somatostatin receptors are 7.3 nM for sst5, 13.5 nM for sst2, 31.3 nM for sst1, and 141 nM for sst4 . This quantitative data confirms its higher affinity for the sst5 and sst2 subtypes relative to sst1 and sst4, defining its pharmacological selectivity.

Receptor Binding Pharmacology Endocrinology

BIM 23052 vs. L-362,855 and NC-8-12: Differential Potency in Gastrin Release Inhibition

In an in vitro study using canine antral G cells, the sst5-preferring BIM 23052 was compared to the sst2-preferring agonist NC-8-12 for its ability to inhibit bombesin-stimulated gastrin release. NC-8-12 at a concentration of 10⁻⁹ M reduced gastrin release by 49 ± 5%. In contrast, BIM 23052 was at least 100-fold less effective in this assay [1]. This finding aligns with the functional data from the rat gastric acid studies, further demonstrating the functional selectivity of BIM 23052.

Endocrinology Gastroenterology Receptor Pharmacology

Recommended Research Applications for BIM 23052


Elucidating the Role of Somatostatin Receptor Subtype 5 (sst5) in Central Regulation of Gastric Function

BIM 23052 is the preferred ligand for investigating sst5-mediated effects in the central nervous system, particularly in studies of gastric physiology. Evidence shows that intracerebroventricular injection of BIM 23052 inhibits gastric acid secretion, while an sst3 agonist (BIM-23056) has the opposite effect [1]. This functional divergence underscores BIM 23052's utility in dissecting the specific roles of sst5 in brain-gut axis pathways, a function not reliably achieved with non-selective analogs like octreotide.

Pharmacological Dissection of Somatostatin Receptor Subtypes in Endocrine Regulation

In endocrine research, particularly involving growth hormone (GH) and prolactin (PRL) secretion, BIM 23052 serves as a key tool for distinguishing sst5- and sst2-mediated effects. While sst2-preferring agonists like NC-8-12 are potent inhibitors of GH release, BIM 23052 exhibits a different potency profile, with reported lower efficacy in certain GH inhibition assays [1]. Furthermore, BIM 23052 has been shown to inhibit peptide YY (PYY) secretion more potently than somatostatin-14, confirming its utility for studying sst5-mediated gut hormone regulation [2].

Investigating the Role of sst5 in Cancer Cell Biology

Given that somatostatin receptors, including sst5, are expressed on various tumor cells, BIM 23052 is used in oncology research to study the effects of sst5 activation on cell proliferation. While BIM 23052 itself has been used as a reference compound in studies of new analogs with antiproliferative activity [1], its primary research value lies in its role as a selective pharmacological activator of sst5. This allows researchers to determine the specific contribution of this receptor subtype to the observed antitumor effects of new analogs, differentiating it from effects mediated by sst2 or sst3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIM 23052

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.